Acetylcholinesterase (AChE) Inhibitory Potency: Ceathic Acid Acetate Versus Ceanothic Acid Derivatives
In a panel of semi-synthetic ceanothic acid derivatives evaluated by the Ellman method, ceanothic acid acetate demonstrated an IC50 of 4.5 μM against AChE with a calculated binding energy of −7.46 kcal/mol, exhibiting non-competitive inhibition kinetics [1]. By comparison, the most potent derivative in the same series, compound 3 (a reduced ceanothic acid analog), achieved an IC50 of 0.126 μM against AChE but displayed >500 μM IC50 against butyrylcholinesterase (BChE), indicating a selectivity index of >3,968-fold [2]. The parent ceanothic acid inhibits AChE through exclusive PAS binding, whereas the acetylated derivative shows a dual-site interaction profile, engaging both the catalytic active site (CAS) and PAS [1]. This differentiates ceathic acid acetate from non-acetylated analogs that lack CAS engagement, and from the highly potent but distinct compound 3, which shows competitive rather than non-competitive kinetics [2].
| Evidence Dimension | AChE inhibitory concentration (IC50) and inhibition mode |
|---|---|
| Target Compound Data | IC50 = 4.5 μM; Binding energy = −7.46 kcal/mol; Non-competitive inhibition |
| Comparator Or Baseline | Compound 3 (reduced ceanothic acid derivative): IC50 = 0.126 μM (AChE), >500 μM (BChE); Competitive inhibition. Parent ceanothic acid: PAS-only binding (IC50 not reported in this study). |
| Quantified Difference | Ceathic acid acetate is ~35.7-fold less potent than compound 3 on AChE but displays non-competitive kinetics distinct from competitive inhibition observed for compound 3. AChE/BChE selectivity data not available for target compound in this study. |
| Conditions | Ellman spectrophotometric method; AChE from rat brain; compounds tested at multiple concentrations. |
Why This Matters
Ceathic acid acetate provides a unique non-competitive AChE inhibition mechanism that differs from both the parent acid and the most potent derivative, making it a mechanistically distinct chemical probe for cholinergic research programs where competitive inhibitors are saturated or where dual CAS/PAS engagement is desired.
- [1] Pastene-Burgos S, et al. Ceanothanes Derivatives as Peripheric Anionic Site and Catalytic Active Site Inhibitors of Acetylcholinesterase: Insights for Future Drug Design. Int J Mol Sci. 2024;25(13):7303. doi:10.3390/ijms25137303. Table 1 for IC50 and binding energy data of ceanothic acid acetate (compound 6 in the series). View Source
- [2] Muñoz-Nuñez E, et al. Assessments of Ceanothanes Triterpenes as Cholinesterase Inhibitors: An Investigation of Potential Agents with Novel Inspiration for Drug Treatment of Neurodegenerative Diseases. Metabolites. 2022;12(7):668. doi:10.3390/metabo12070668. Compound 3 IC50 data. View Source
